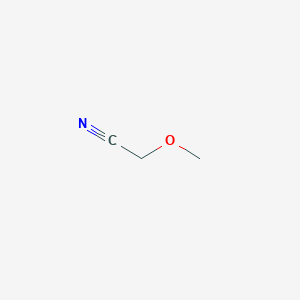
1-Methyl-2-pyrrolidinethanol
Übersicht
Beschreibung
1-Methyl-2-pyrrolidineethanol (M2PE) is an organic compound that is widely used in scientific research, industrial applications, and laboratory experiments. It is a derivative of pyrrolidine, and is characterized by its unique structural and chemical properties. It has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
1-Methyl-2-pyrrolidinethanol: ist als wichtiger pharmazeutischer Zwischenstoff anerkannt . Es dient als Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Arzneimittelmoleküle mit möglichen therapeutischen Anwendungen führen können.
Katalysatorvergiftung und Wiederverwendungsstudien
Diese Verbindung wurde in Studien zur Vergiftung und Wiederverwendung von geträgerten Edelmetallkatalysatoren bei der Hydrierung von N-Heterocyclen verwendet . Solche Forschungen sind entscheidend, um die Langlebigkeit und Effizienz von Katalysatoren in pharmazeutischen Syntheseprozessen zu verstehen.
Lösmitteleffekte auf die Nanopartikel-Synthese
Untersuchungen haben die Auswirkungen verschiedener Lösungsmittel, einschließlich This compound, auf die optischen und strukturellen Eigenschaften von Silbernanopartikeln (AgNPs) untersucht . Dies ist von Bedeutung für die Optimierung der Nanopartikel-Synthese für verschiedene Anwendungen, darunter Arzneimittelverabreichungssysteme.
Ligandensynthese für katalytische Reaktionen
This compound: kann als Vorläufer für Phosphinliganden für katalytische asymmetrische Grignard-Kreuzkupplungsreaktionen verwendet werden . Diese Reaktionen sind von entscheidender Bedeutung in der organischen Synthese und ermöglichen die Herstellung komplexer Moleküle.
Hydrierungsreaktionen
Es ist an Hydrierungsreaktionen beteiligt, bei denen 1-Methyl-2-pyrroleethanol zu this compound umgewandelt wird, einem wertvollen pharmazeutischen Zwischenstoff . Der Prozess wird durch verschiedene Edelmetallkatalysatoren erleichtert, die hinsichtlich ihrer Wirksamkeit und Trägerwechselwirkungen untersucht werden.
Analyse chemischer Eigenschaften
Die chemischen Eigenschaften der Verbindung, wie Siedepunkt, Dichte und Brechungsindex, werden analysiert, um ihr Verhalten unter verschiedenen Bedingungen und ihre Eignung für die Verwendung in verschiedenen chemischen Reaktionen zu verstehen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMBPXFPFAECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985827 | |
| Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67004-64-2 | |
| Record name | 1-Methyl-2-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67004-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-pyrrolidineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067004642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-2-pyrrolidine)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-2-PYRROLIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46PY6SCZ39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-2-pyrrolidineethanol in the synthesis of Clemastine and its isomers?
A1: 1-Methyl-2-pyrrolidineethanol plays a crucial role in determining the absolute configuration of Clemastine isomers. [] Researchers synthesized Clemastine and its isomers, resulting in a mixture of four optically active forms. They were able to determine the absolute configuration of these isomers by degrading them into (R)- and (S)-1-Methyl-2-pyrrolidineethanol. [] This degradation process, alongside X-ray crystallography, allowed for the identification and characterization of each Clemastine isomer.
Q2: Were there any challenges encountered during the synthesis of 1-Methyl-2-pyrrolidineethanol?
A2: Yes, the synthesis of 1-Methyl-2-pyrrolidineethanol posed some challenges. [] Researchers investigating the synthesis pathways faced difficulties in achieving optimal yields and purity. The investigation focused on exploring different synthetic routes and optimizing reaction conditions to overcome these hurdles. While the specific challenges are not detailed in the abstract, it highlights the complexities associated with synthesizing this molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)




![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)






